molecular formula C5H2ClF5O B14287890 2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran CAS No. 113984-17-1

2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran

Cat. No.: B14287890
CAS No.: 113984-17-1
M. Wt: 208.51 g/mol
InChI Key: SZOWRDXUHNCPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a furan derivative with chlorodifluoromethane in the presence of a strong base, such as sodium hydride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted furan derivatives.

    Oxidation: Products may include furanones or other oxidized furan derivatives.

    Reduction: Products may include reduced furan derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methyl]-2,5,5-trifluorotetrahydrofuran
  • 2-[Chloro(difluoro)methyl]-2,5,5-trifluoropyran
  • 2-[Chloro(difluoro)methyl]-2,5,5-trifluorobenzofuran

Uniqueness

2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

113984-17-1

Molecular Formula

C5H2ClF5O

Molecular Weight

208.51 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-2,5,5-trifluorofuran

InChI

InChI=1S/C5H2ClF5O/c6-5(10,11)3(7)1-2-4(8,9)12-3/h1-2H

InChI Key

SZOWRDXUHNCPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1(C(F)(F)Cl)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.